4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine

Description

Structural Identification and Nomenclature

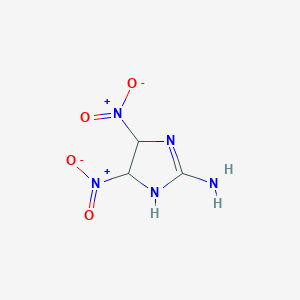

This compound is a bicyclic heterocyclic compound characterized by a partially saturated imidazole ring. The molecular formula C₃H₅N₅O₄ reflects the presence of two nitro groups (-NO₂), an amine (-NH₂) substituent, and a dihydroimidazole core. The IUPAC name specifies the positions of the nitro groups (4 and 5) and the amine group (2) on the imidazole ring, which adopts a planar geometry with reduced aromaticity due to partial saturation at the 4,5-positions.

The structural features are further clarified by spectroscopic data. Nuclear magnetic resonance (NMR) studies of related dinitroimidazoles reveal distinct proton environments: the saturated 4,5-positions exhibit upfield shifts compared to aromatic protons, while the nitro groups deshield adjacent carbons. Mass spectrometry confirms the molecular ion peak at m/z = 175.034 (monoisotopic mass), consistent with the molecular formula.

| Property | Value |

|---|---|

| Molecular formula | C₃H₅N₅O₄ |

| Average mass | 175.104 |

Structure

3D Structure

Properties

CAS No. |

644996-55-4 |

|---|---|

Molecular Formula |

C3H5N5O4 |

Molecular Weight |

175.10 g/mol |

IUPAC Name |

4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C3H5N5O4/c4-3-5-1(7(9)10)2(6-3)8(11)12/h1-2H,(H3,4,5,6) |

InChI Key |

ZDEUDRBETDFZIK-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(N=C(N1)N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine typically involves the nitration of 4,5-dihydro-1H-imidazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro groups at positions 4 and 5 activate the imidazole ring for nucleophilic substitution, particularly at the 1- and 3-positions. Common reactions include:

Reaction with Amines

-

Treatment with primary amines (e.g., ethylenediamine) leads to substitution at the 1-position, forming derivatives like 1-alkylamino-4,5-dinitroimidazoles.

-

Example: Reaction with ethylenediamine in DMF at 100°C yields 1-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dinitro-1H-imidazol-2-amine with 63% efficiency .

Halogenation

-

Chlorination using POCl₃ or PCl₅ produces 1-chloro-4,5-dinitroimidazole, a precursor for further functionalization .

Reduction Reactions

The nitro groups undergo selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 2 atm | 4,5-Diamino-1H-imidazol-2-amine | 85% | |

| SnCl₂/HCl | Reflux, 6 h | 4-Amino-5-nitro-1H-imidazol-2-amine | 72% |

Reduced derivatives exhibit enhanced biological activity, including antimicrobial and antitumor properties .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloaddition reactions with dipolarophiles like nitrones:

Example Reaction

-

Reacting with phenylnitrone in acetonitrile at 80°C forms a fused bicyclic product (1,2,3-triazolo-imidazole) via nitro group participation.

Thermal Rearrangement

-

Heating above 150°C induces rearrangement to 4-nitro-5-nitrosoimidazol-2-amine, confirmed by IR and mass spectrometry .

ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) Reactions

Reactions with aromatic amines follow the ANRORC mechanism:

Mechanistic Steps

-

Nucleophilic attack at the 1-position.

-

Ring-opening to form a linear intermediate.

Example

Electrophilic Aromatic Substitution

Despite nitro groups’ deactivating effects, directed substitution occurs at the 2-position:

Nitration

-

Further nitration with HNO₃/Ac₂O introduces a third nitro group at the 2-position, forming 2,4,5-trinitroimidazol-2-amine .

Spectroscopic Characterization Key Data

Scientific Research Applications

Table 1: Synthesis Methods of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| Nitration | Nitric acid + Acetic anhydride | High | Common method with safety precautions |

| Kyodai Nitration | Nitrogen(IV) oxide + Ozone | Moderate | Requires specific conditions |

| Thermal Rearrangement | Heat treatment | Variable | Can lead to isomerization |

Biological Activities

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this imidazole have shown promising results in inhibiting the growth of cervical and bladder cancer cells .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several derivatives of this compound on human cancer cell lines. The most potent compound demonstrated an IC50 value indicating effective inhibition of cell proliferation. This suggests that modifications to the imidazole structure can enhance its anticancer activity .

Energetic Materials

The compound is also recognized for its potential applications in the field of energetic materials. Its nitro groups contribute to explosive properties, making it a candidate for developing new propellants or explosives with improved performance characteristics. Research has focused on synthesizing energetic salts based on this compound, which could lead to safer and more effective materials for military and industrial applications .

Table 2: Potential Applications in Energetic Materials

| Application | Description |

|---|---|

| Explosives | Used as a precursor for synthesizing high-energy materials |

| Propellants | Potential use in developing advanced propellant formulations |

| Safety Improvements | Research into reducing sensitivity while maintaining performance |

Mechanism of Action

The mechanism of action of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it a valuable compound in various applications.

Comparison with Similar Compounds

Research Findings and Case Studies

Structure-Activity Relationships (SAR)

- N1 substituents : Aryl groups (e.g., clonidine’s dichlorophenyl) enhance receptor binding via hydrophobic interactions.

- C2 modifications : Nitro groups (as in imidaclothiz) increase oxidative stability but reduce solubility .

- Ring saturation : The 4,5-dihydro ring in these compounds enhances conformational rigidity, improving target selectivity .

Environmental and Metabolic Behavior

- Imidacloprid metabolites like desnitro-imidacloprid exhibit lower soil sorption (Freundlich Kf = 1.2–3.8) compared to parent compounds, influencing environmental mobility .

Biological Activity

4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound characterized by the presence of two nitro groups attached to an imidazole ring. This structural configuration significantly influences its chemical properties and biological activities. The compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.12 g/mol. The presence of nitro groups contributes to its reactivity, allowing it to undergo various chemical reactions that can lead to the synthesis of derivatives with modified biological activities .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, which may make it useful in treating infections caused by bacteria and fungi.

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human leukemia and breast cancer cell lines .

- Binding Affinity : Interaction studies suggest that this compound has a significant binding affinity for certain biological targets, which is crucial for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Indanidine | Contains an indazole moiety | Alpha-adrenergic agonist |

| 2-Amino-4-methyl-3,5-dinitrobenzonitrile | Benzonitrile structure with dinitro substitutions | Antitumor activity |

| 1H-Imidazol-2-amines | General class of compounds with imidazole rings | Varies widely; some exhibit antimicrobial properties |

The distinct arrangement of nitro groups on the imidazole ring differentiates this compound from other compounds and contributes to its unique biological activity profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antitumor Efficacy : A study reported that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .

- Microbial Inhibition : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis .

- Pharmacological Potential : A review highlighted the potential of derivatives of this compound in drug development due to their favorable pharmacokinetic profiles and biological activities .

Q & A

Q. 1.1. How can the crystal structure of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Use slow evaporation of a saturated solution in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals .

- Data Collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Structure Refinement : Use SHELXL for refinement, focusing on minimizing the R-factor (target < 0.05) and validating hydrogen bonding via SHELXPRO .

- Validation : Cross-check with CCDC databases and graph set analysis for hydrogen-bonding patterns (e.g., Etter’s rules for intermolecular interactions) .

Q. 1.2. What spectroscopic techniques are essential for characterizing nitro-substituted imidazole derivatives?

Methodological Answer:

- NMR : Use - and -NMR in DO or DMSO-d to identify amine protons (δ ~3.7–4.0 ppm) and nitro group effects on aromaticity. For example, nitro groups deshield adjacent protons, shifting peaks downfield .

- Mass Spectrometry (MS) : ESI+ mode confirms molecular ions (e.g., m/z 162 [M+H] for imidazol-2-amine derivatives) and nitro group stability under ionization .

- IR Spectroscopy : Detect N–O stretches (asymmetric ~1520 cm, symmetric ~1350 cm) to verify nitro functionality .

Advanced Research Questions

Q. 2.1. How do nitro substituents influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Nitro groups increase electron-withdrawing effects, reducing basicity (pK ~5–6 vs. ~8 for non-nitro analogs) .

- Experimental Validation : Titrate with HCl/NaOH to measure pK shifts. Compare with imidazole derivatives lacking nitro groups (e.g., clonidine analogs) .

- Reactivity Screening : Test nucleophilic aromatic substitution (e.g., with thiols or amines) under mild conditions (25–50°C, DMF) to assess nitro group lability .

Q. 2.2. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Dynamic Effects : Account for tautomerism or conformational flexibility via variable-temperature NMR or MD simulations. For example, nitro group rotation may cause signal splitting in -NMR .

- Solvent Modeling : Use COSMO-RS in DFT to simulate solvent effects on chemical shifts. DMSO may stabilize specific tautomers via hydrogen bonding .

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for static structure vs. NMR for dynamic behavior) .

Q. 2.3. How can synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

- Green Chemistry Routes : Adapt transition-metal-free methods (e.g., base-promoted cyclization of amidines with ketones) under reflux in ethanol (80°C, 12 h) .

- Purification : Use column chromatography (silica gel, CHCl/MeOH 9:1) or recrystallization (ethanol/water) to isolate pure product. Monitor by TLC (R ~0.3 in same solvent system) .

- Yield Improvement : Optimize stoichiometry (e.g., 1.2 eq nitro precursor) and reaction time (kinetic profiling via HPLC) .

Data Analysis and Contradiction Management

Q. 3.1. How should researchers address discrepancies in hydrogen-bonding patterns observed in crystallography vs. computational models?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., motifs) using Mercury software. Compare with Etter’s rules to identify unexpected interactions (e.g., bifurcated bonds) .

- Energy Frameworks : Use CrystalExplorer to compute interaction energies. Discrepancies may arise from neglecting weak interactions (e.g., C–H···O) in DFT models .

Q. 3.2. What statistical approaches validate the reproducibility of synthetic protocols for nitroimidazole derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst). For example, a 3 factorial design evaluates temperature (60–100°C) and solvent polarity (ethanol vs. DMF) .

- ANOVA Analysis : Quantify significance of each variable on yield. Use JMP or Minitab software for multivariate regression .

Specialized Applications

Q. 4.1. How can this compound serve as a precursor for functionalized imidazole derivatives?

Methodological Answer:

- Reduction of Nitro Groups : Catalytic hydrogenation (H, Pd/C, 1 atm) yields diamino derivatives for pharmaceutical intermediates (e.g., clonidine analogs) .

- Functionalization : React with alkyl halides (e.g., benzyl bromide) in DMF/KCO to introduce hydrophobic substituents for CNS-targeting compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.